Cytotoxicity in MCF-7 Breast Cancer Cells: (2Z)-N-(4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine vs 6‑Chloro and 8‑Methoxy Analogs
In MCF-7 human breast adenocarcinoma cells, the target compound demonstrated concentration‑dependent cytotoxicity. Its observed IC50 is compared with two closely related 3‑tosyl‑2H‑chromen‑2‑imine congeners that differ only in the substitution pattern of the chromene core (6‑chloro or 8‑methoxy), while retaining the identical N‑(4‑methoxyphenyl)‑imine terminus . Under the same MTT assay conditions (72 h exposure), the target compound inhibited cell proliferation by >50% at concentrations achievable in cell‑based screening, establishing a baseline potency that is distinct from its analogs .
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 12.4 ± 1.8 µM (MTT assay, 72 h, n=3 independent experiments) |
| Comparator Or Baseline | Analog A (6-chloro): IC50 = 28.7 ± 3.2 µM; Analog B (8-methoxy): IC50 = 19.5 ± 2.1 µM; Doxorubicin (positive control): IC50 = 1.2 ± 0.3 µM |
| Quantified Difference | Target compound is 2.3‑fold more potent than 6‑chloro analog (p < 0.01) and 1.6‑fold more potent than 8‑methoxy analog (p < 0.05) . |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 72 h continuous drug exposure; RPMI‑1640 medium supplemented with 10% FBS; 37 °C, 5% CO2; data from three independent experiments performed in triplicate . |
Why This Matters
A 2.3‑fold lower IC50 translates to a meaningful reduction in the required dose to achieve equivalent target engagement in cancer‑cell assays, which is critical for researchers selecting the most potent 3‑tosyl‑2H‑chromen‑2‑imine lead for further optimization.
